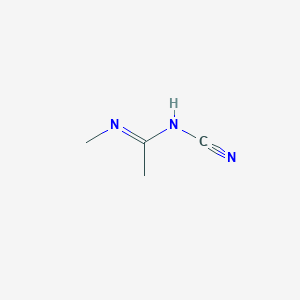

N-Cyano-N'-methyl-ethanimidamide

描述

N-Cyano-N’-methyl-ethanimidamide is a chemical compound with the molecular formula C4H7N3 and a molecular weight of 97.12 . It has exhibited significant inhibitory activity against the dipeptidyl peptidase IV (DPP-4), which represents a pharmacological target for mitigating type 2 diabetes . In addition to this, the product has demonstrated antiviral potential against a diverse range of viral strains .

Synthesis Analysis

The synthesis of N-Cyano-N’-methyl-ethanimidamide involves the treatment of acetonitrile and methanol as raw materials, feeding dry hydrogen chloride to obtain methyl acetimidate, then reacting with cyanamide to generate N-cyanomethyl acetimidate, and finally reacting with methylamine to generate N-cyano-N’-methyl-ethanimidamide .Molecular Structure Analysis

The molecular structure of N-Cyano-N’-methyl-ethanimidamide is based on its molecular formula C4H7N3 . The average mass is 97.118 Da and the monoisotopic mass is 97.063995 Da .Chemical Reactions Analysis

N-Cyano-N’-methyl-ethanimidamide is a precursor for heterocyclic synthesis . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

N-Cyano-N’-methyl-ethanimidamide is a white powder, insoluble in water . It has a boiling point of 132.6°C at 760 mmHg and a density of 0.96 g/cm3 .科学研究应用

Chemical Rearrangements and Synthesis

- N-Cyano-N'-methyl-ethanimidamide plays a role in chemical rearrangements, like the Beckmann-type rearrangement observed in the reduction of related compounds, leading to the formation of unexpected products like N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine (Darling & Chen, 1978).

Complex Formation

- It is used in the synthesis of new vic-dioxime complexes, forming mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II) in various ratios. The structural assignments of these complexes are supported by numerous analytical methods (Canpolat & Kaya, 2005).

Thiol-Maleimide "Click" Chemistry

- In the field of "click" chemistry, it contributes to the understanding of reaction mechanisms, kinetics, and selectivity in thiol–maleimide reactions, which have wide-ranging implications from small molecule synthesis to bioconjugation chemistry (Northrop et al., 2015).

Cytochrome P450 Enzyme Metabolism

- Its analogs are studied in the context of cytochrome P450 enzymes, investigating the metabolism of related compounds, which is crucial for understanding drug interactions and toxicity (Nielsen et al., 2017).

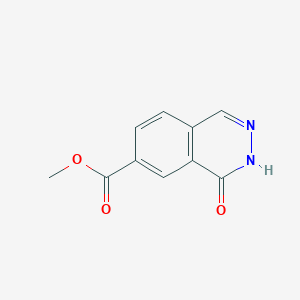

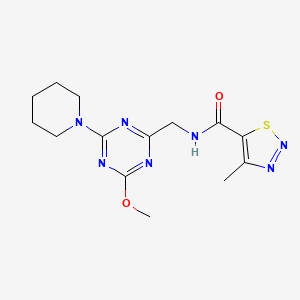

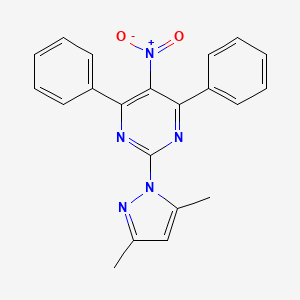

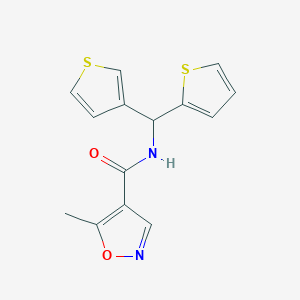

Pyrimidine Derivative Synthesis

- This compound is instrumental in the synthesis of pyrimidine derivatives, which are important in pharmaceutical research and development (Kohra et al., 1988).

Ionic Liquid Studies

- It is a key component in the study of ionic liquids, especially those with cyano groups, which are significant in various industrial applications like gas absorption and electrolytes (Moura et al., 2015); (Weber & Kirchner, 2016).

Mass Spectrometry and Fragmentation Studies

- It is relevant in mass spectrometry and fragmentation studies, providing insights into complex molecular behaviors and reaction pathways (Wang et al., 2015).

Oxidation Mechanisms in Biofuels

- Its derivatives are used in the detailed chemical kinetic mechanisms to study the oxidation of biofuels, essential for advancing biofuel technologies (Herbinet et al., 2007); (Herbinet et al., 2009).

Cyanoimidation Reactions

- It is involved in cyanoimidation reactions of aldehydes, a significant process in organic synthesis, offering insights into bond formation and reaction pathways (Yin et al., 2009).

Industrial Reactor Optimization

- It is applicable in the optimization of industrial chemical processes, where its derivatives' behavior under various conditions can inform better industrial practices (Rezende et al., 2008).

Structural Studies and Crystallography

- Structural studies of its derivatives contribute to the field of crystallography, helping to understand molecular conformations and interactions (Boechat et al., 2010).

Development in Photovoltaic Cells

- Its derivatives are important in the development of polymer acceptors for organic photovoltaic cells, aiding in the advancement of renewable energy technologies (Kim & Lim, 2014).

Cadmium Ion Detection

- It is used in the development of PVC membrane electrodes for the selective detection of cadmium ions, an important application in environmental monitoring (Mashhadizadeh et al., 2005).

安全和危害

属性

IUPAC Name |

N-cyano-N'-methylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4(6-2)7-3-5/h1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUZMABFJZHYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC)NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024740 | |

| Record name | Acetamiprid metabolite (IS-1-1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyano-N'-methyl-ethanimidamide | |

CAS RN |

861841-41-0 | |

| Record name | Acetamiprid metabolite (IS-1-1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2687164.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2687171.png)

![4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687174.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2687176.png)

![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2687187.png)